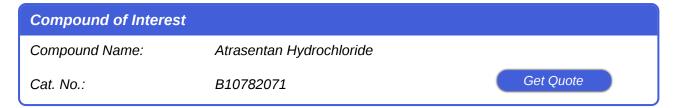


# Atrasentan in Combination with RAS Inhibitors: A Comparative Guide on Efficacy

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For Researchers, Scientists, and Drug Development Professionals

The combination of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, with reninangiotensin system (RAS) inhibitors is emerging as a promising therapeutic strategy for reducing proteinuria in patients with chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic kidney disease (DKD). This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by data from key clinical trials.

## **Efficacy Data from Clinical Trials**

The addition of Atrasentan to a stable regimen of RAS inhibitors has demonstrated significant reductions in proteinuria across multiple clinical studies. The following tables summarize the key quantitative data from these trials.

# Table 1: Efficacy of Atrasentan in Combination with RAS Inhibitors in IgA Nephropathy (ALIGN Study)



Endpoint	Atrasentan + RASi (n=170)	Placebo + RASi (n=170)	p-value
Mean % Reduction in UPCR at 36 Weeks	36.1%	-	<0.0001
Mean % Reduction in UPCR at 36 Weeks (SGLT2i cohort)	37.4%	-	-

UPCR: Urine Protein-to-Creatinine Ratio. RASi: Renin-Angiotensin System inhibitor. SGLT2i: Sodium-glucose cotransporter-2 inhibitor.[1][2]

Table 2: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Kidney Disease (Phase 2 Study)

Dose of Atrasentan	Mean % Reduction in UACR from Baseline	p-value vs. Placebo	% of Patients with >40% UACR Reduction	p-value vs. Placebo
0.25 mg	21%	0.291	30%	Not Significant
0.75 mg	42%	0.023	50%	0.029
1.75 mg	35%	0.073	38%	Not Significant
Placebo	11%	-	17%	-

UACR: Urine Albumin-to-Creatinine Ratio.[3][4]

# Table 3: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Nephropathy (Additional Phase 2 Data)



Dose of Atrasentan	Mean % Reduction in Albuminuria
0.75 mg	35%
1.25 mg	38%

[5][6]

### **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are proprietary. However, the following outlines the general methodologies for the key efficacy assessments.

### **Measurement of Urinary Protein and Albumin**

- Urine Protein-to-Creatinine Ratio (UPCR): This is a measure of the amount of protein in the
  urine relative to the amount of creatinine. A 24-hour urine collection is the gold standard for
  quantifying proteinuria.[7] For convenience in clinical trials, a spot urine sample is often used
  to calculate the UPCR. The protein concentration (in mg/dL) is divided by the creatinine
  concentration (in mg/dL).[2]
- Urine Albumin-to-Creatinine Ratio (UACR): This is a similar measurement to UPCR but specifically quantifies albumin, a key protein that is elevated in the urine in kidney disease. A random urine sample is typically used. The UACR is calculated by dividing the urine albumin concentration by the urine creatinine concentration.[8] For accurate and consistent results, a first morning void midstream urine sample is recommended.[2]

### **Estimated Glomerular Filtration Rate (eGFR)**

The eGFR is a measure of how well the kidneys are filtering waste from the blood. It is typically calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation.[5][9][10] This formula uses serum creatinine levels, age, and sex to estimate the glomerular filtration rate.[10]

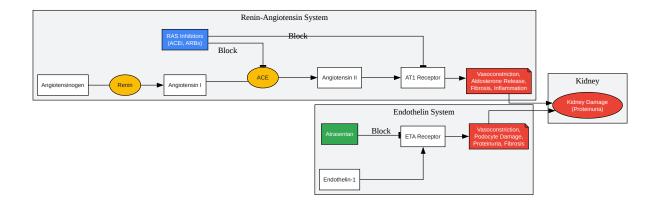
CKD-EPI 2021 Equation: eGFR = 142 \* min(Scr/ $\kappa$ , 1)^ $\alpha$  \* max(Scr/ $\kappa$ , 1)^-1.200 \* 0.9938^Age \* 1.012 [if female] Where:

Scr is serum creatinine in mg/dL



- κ is 0.7 for females and 0.9 for males
- $\alpha$  is -0.241 for females and -0.302 for males
- min indicates the minimum of Scr/κ or 1
- max indicates the maximum of Scr/κ or 1[5]

# Signaling Pathways and Experimental Workflow Signaling Pathway of Atrasentan and RAS Inhibitors in the Kidney

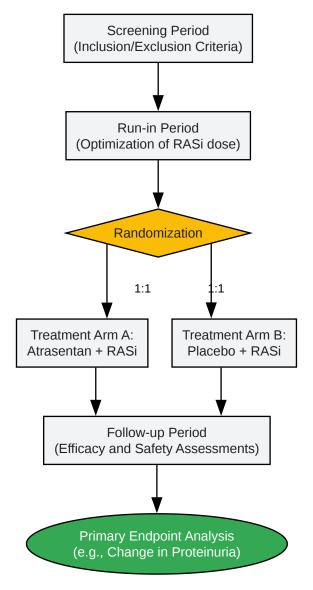


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Caption: Combined blockade of the Renin-Angiotensin and Endothelin pathways.



# Typical Clinical Trial Workflow for Atrasentan Combination Therapy



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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

# **Safety and Tolerability**

The combination of Atrasentan and RAS inhibitors has been generally well-tolerated in clinical trials. The most common adverse event associated with Atrasentan is peripheral edema.[3][4]



In some studies, higher doses of Atrasentan were associated with weight gain, presumed to be fluid-related, and a small decrease in hemoglobin and hematocrit.[6]

### Conclusion

The addition of Atrasentan to standard-of-care RAS inhibition demonstrates a clinically meaningful and statistically significant reduction in proteinuria in patients with IgA nephropathy and diabetic kidney disease. This combination therapy represents a promising approach to managing these conditions and potentially slowing the progression of kidney function decline. Further long-term studies are ongoing to confirm the impact of this combination on hard renal outcomes.

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- To cite this document: BenchChem. [Atrasentan in Combination with RAS Inhibitors: A Comparative Guide on Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782071#atrasentan-s-efficacy-in-combination-with-ras-inhibitors]



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